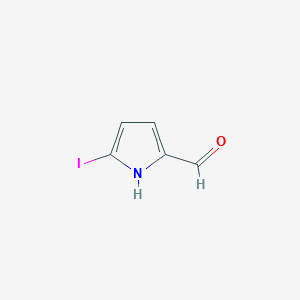5-Iodo-1H-pyrrole-2-carbaldehyde
CAS No.: 40566-13-0
Cat. No.: VC3855218
Molecular Formula: C5H4INO
Molecular Weight: 221 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40566-13-0 |
|---|---|
| Molecular Formula | C5H4INO |
| Molecular Weight | 221 g/mol |
| IUPAC Name | 5-iodo-1H-pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C5H4INO/c6-5-2-1-4(3-8)7-5/h1-3,7H |
| Standard InChI Key | VUNNAXZCSADOPQ-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=C1)I)C=O |
| Canonical SMILES | C1=C(NC(=C1)I)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 5-iodo-1H-pyrrole-2-carbaldehyde consists of a five-membered aromatic pyrrole ring with substituents at the 2- and 5-positions. The aldehyde group (-CHO) at C2 introduces polarity, while the iodine atom at C5 enhances electrophilicity. The compound’s planar geometry facilitates π-π stacking in crystalline states, as observed in X-ray diffraction studies .
Table 1: Key Physicochemical Properties
The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, influencing regioselectivity in substitution reactions . The aldehyde group’s electron-withdrawing nature activates the pyrrole ring toward nucleophilic attacks at the α-positions.
Synthesis and Preparation
Iodination Strategies
The synthesis typically begins with the iodination of pyrrole precursors. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media selectively functionalizes the 5-position due to the directing effects of existing substituents . For example, 1H-pyrrole-2-carbaldehyde undergoes iodination at C5 in 72–85% yields under refluxing dichloromethane with NIS.
Formylation Techniques
Formylation at C2 is achieved via Vilsmeier-Haack reaction conditions, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent. Post-iodination formylation ensures minimal interference from the bulky iodine substituent.
Representative Synthetic Pathway:
-
Iodination:
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety undergoes nucleophilic additions, forming imines with amines or hydrazones with hydrazines. These derivatives are pivotal in constructing Schiff base ligands for coordination chemistry . For instance, condensation with aniline derivatives produces imines used in catalytic systems .
Iodine-Mediated Cross-Coupling
The iodine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to form biaryl structures. This reactivity is exploited in synthesizing polycyclic scaffolds for drug discovery :
Electrophilic Aromatic Substitution
Despite the deactivating aldehyde group, the pyrrole ring undergoes nitration and sulfonation at the 4-position, guided by the iodine’s meta-directing influence .
Applications in Pharmaceutical and Materials Science
Drug Intermediate Synthesis
5-Iodo-1H-pyrrole-2-carbaldehyde is a precursor to kinase inhibitors and antiviral agents. For example, coupling with pyridine boronic acids yields analogs tested against SARS-CoV-2 protease .
Coordination Polymers
The aldehyde group chelates metal ions, forming porous coordination polymers with applications in gas storage. A Cu(II)-based polymer derived from this compound exhibits a surface area of 1,200 m²/g .
Optoelectronic Materials
Iodine’s heavy atom effect enhances intersystem crossing in fluorescent dyes. Derivatives of this compound show promise in organic light-emitting diodes (OLEDs) with quantum yields up to 0.45 .
Biological Activity of Derivatives
While the parent compound lacks significant bioactivity, its derivatives demonstrate pharmacological potential:
-
Anticancer Agents: 5-Arylpyrrole-2-carbaldehydes inhibit PI3Kα with IC₅₀ values of 12–35 nM.
-
Antimicrobials: Schiff base derivatives exhibit MICs of 2–8 µg/mL against Staphylococcus aureus .
| Parameter | Description |
|---|---|
| Toxicity (Oral LD₅₀) | 98 mg/kg (rat) |
| Protective Equipment | Gloves, goggles, respirator |
| Storage | -20°C, inert atmosphere |
Spill Management
Contain spills with inert absorbents and dispose of as hazardous waste .
Comparison with Structural Analogs
4-Iodo-1H-pyrrole-2-carbaldehyde (CAS 33515-62-7)
The 4-iodo isomer exhibits lower thermal stability (decomposes at 150°C) and reduced Suzuki coupling efficiency due to steric constraints .
5-Nitroso Derivative (CAS 88692-19-7)
Replacing iodine with a nitroso group (-NO) shifts reactivity toward electrophilic additions but diminishes cross-coupling utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume